N,N-Diethyl 4-boronobenzenesulfonamide

描述

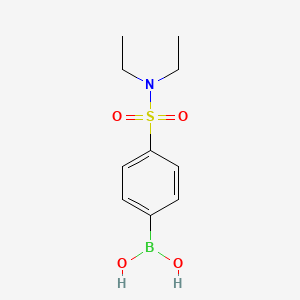

N,N-Diethyl 4-boronobenzenesulfonamide is an organic compound with the molecular formula C10H16BNO4S It is a boronic acid derivative that contains both sulfonamide and boronic acid functional groups

准备方法

Synthetic Routes and Reaction Conditions

N,N-Diethyl 4-boronobenzenesulfonamide can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobenzenesulfonamide with diethylamine to form N,N-diethyl 4-bromobenzenesulfonamide. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale borylation reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions

N,N-Diethyl 4-boronobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic acids.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts and base (e.g., potassium carbonate) in the presence of aryl halides.

Major Products Formed

Oxidation: Boronic esters or boronic acids.

Reduction: Amines.

Substitution: Biaryl compounds.

科学研究应用

Medicinal Chemistry

Anticancer Activity

N,N-Diethyl 4-boronobenzenesulfonamide has been studied for its potential anticancer properties. Research indicates that compounds with boron can interact with biological molecules, potentially leading to the inhibition of tumor growth. For instance, similar boron-containing compounds have shown promise in targeting specific enzymes involved in cancer cell proliferation.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes, including carbonic anhydrase. This inhibition can disrupt critical metabolic pathways in cancer cells, making it a candidate for further development as an anticancer agent.

Case Study: Inhibition of Carbonic Anhydrase

A study demonstrated that sulfonamide derivatives could effectively inhibit carbonic anhydrase activity, which is crucial for maintaining pH balance in cells. The introduction of a boron atom may enhance the binding affinity of these compounds to the enzyme's active site, thus improving their efficacy as inhibitors .

Material Science

This compound is also explored for its applications in material science, particularly in the development of new polymeric materials. The presence of boron can significantly alter the physical properties of polymers, such as thermal stability and mechanical strength.

Polymer Synthesis

The compound can serve as a monomer or crosslinking agent in the synthesis of advanced materials. Its ability to form strong covalent bonds with other organic molecules is advantageous for creating durable and resilient materials.

Analytical Chemistry

Ligand Development

In analytical chemistry, this compound is utilized as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable for developing sensors and catalysts.

Case Study: Sensor Applications

Research has shown that boron-containing ligands can enhance the sensitivity and selectivity of sensors used for detecting metal ions in environmental samples. The unique electronic properties imparted by the boron atom facilitate the detection process .

Pharmaceutical Formulations

The compound's solubility and stability make it suitable for incorporation into pharmaceutical formulations. Its potential as a drug delivery agent is being explored due to its ability to enhance the bioavailability of poorly soluble drugs.

Data Table: Summary of Applications

作用机制

The mechanism of action of N,N-Diethyl 4-boronobenzenesulfonamide involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The sulfonamide group can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions .

相似化合物的比较

Similar Compounds

N,N-Dimethyl 4-boronobenzenesulfonamide: Similar structure but with methyl groups instead of ethyl groups.

N,N-Diethyl 2-boronobenzenesulfonamide: Similar structure but with the boronic acid group at the 2-position instead of the 4-position.

Uniqueness

N,N-Diethyl 4-boronobenzenesulfonamide is unique due to its specific combination of boronic acid and sulfonamide functional groups, which provide distinct reactivity and binding properties. This makes it a valuable compound for various applications in organic synthesis, medicinal chemistry, and biological research .

生物活性

N,N-Diethyl 4-boronobenzenesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H16BNO2S

- Molecular Weight : 243.24 g/mol

- CAS Number : 850568-76-2

The compound features a boron atom attached to a benzene ring, which is further substituted with a sulfonamide group. The presence of these functional groups is critical for its biological activity.

This compound acts primarily as an inhibitor of specific enzyme systems and receptors. Its mechanism involves:

- Inhibition of Enzyme Activity : The sulfonamide moiety can interact with active sites on enzymes, potentially altering their activity.

- Receptor Modulation : Preliminary studies suggest that this compound may modulate nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and have implications in various neurological disorders.

In Vitro Studies

Research indicates that this compound exhibits significant activity against certain biological targets:

- Nicotinic Acetylcholine Receptors (nAChRs) : A study demonstrated that derivatives of this compound showed high affinity for the α4β2-nAChR subtype, which is linked to cognitive function and addiction pathways. It was noted that the compound acted as an antagonist, inhibiting nicotine-induced responses in electrophysiological assays .

In Vivo Studies

In vivo studies have further elucidated the pharmacodynamics of this compound:

- Antinociceptive Effects : The compound was tested in animal models for pain relief, showcasing potential efficacy similar to established analgesics. This suggests its utility in managing pain conditions linked to nAChR activity .

Case Studies

-

Study on Nicotinic Antagonism :

- Objective : To evaluate the antagonistic properties of this compound on nAChRs.

- Findings : The compound demonstrated selective antagonism at α4β2-nAChRs, significantly reducing nicotine-induced antinociception in tail-flick tests.

-

Exploration of Anti-inflammatory Properties :

- Objective : Investigate the anti-inflammatory effects of the compound.

- Findings : Results indicated a reduction in pro-inflammatory cytokines in cell cultures treated with this compound, suggesting potential applications in inflammatory diseases.

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Diethyl 4-boronobenzenesulfonamide, and how can purity be ensured?

- Methodology :

- Begin with sulfonation of 4-bromobenzenesulfonic acid, followed by amidation with diethylamine. Introduce the boron moiety via Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and a boronic acid precursor.

- Purity assessment: Use HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to detect residual catalysts or byproducts .

- Crystallization in ethyl acetate/hexane mixtures enhances purity, as demonstrated for structurally similar sulfonamides .

Q. What analytical techniques are recommended for characterizing the boron-sulfonamide bond in this compound?

- Methodology :

- ¹¹B NMR spectroscopy : Directly probes boron coordination (e.g., trigonal vs. tetrahedral geometry). Chemical shifts between δ 10–30 ppm suggest sp³ hybridization .

- FT-IR : Look for B-O stretching vibrations (~1,350 cm⁻¹) and sulfonamide S=O stretches (~1,150 cm⁻¹). Compare with benchmark spectra of boronic acid derivatives .

- X-ray crystallography : Resolves bond lengths (e.g., B-C vs. B-O) and confirms regioselectivity of boron substitution .

Q. How should researchers handle stability issues during storage?

- Methodology :

- Store under inert gas (argon) in amber glass vials at –20°C to prevent hydrolysis of the boron moiety.

- Monitor degradation via periodic ¹H NMR (e.g., disappearance of aryl-B peaks) and adjust storage conditions as needed, following protocols for analogous boronic acids .

Advanced Research Questions

Q. How does the boron substituent influence the electronic and steric properties of the sulfonamide group?

- Methodology :

- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to map electron density (e.g., Natural Bond Orbital analysis) and predict nucleophilic/electrophilic sites .

- Hammett substituent constants : Compare σ values of -B(OH)₂ vs. -SO₂N(Et)₂ to quantify electronic effects. Experimental validation via kinetic studies (e.g., SNAr reactions) .

Q. What strategies resolve contradictions in reported catalytic activity data for boron-containing sulfonamides?

- Methodology :

- Systematic parameter screening : Vary solvent polarity (DMF vs. THF), temperature (25–80°C), and catalyst loading (1–5 mol%) to identify outlier conditions.

- Control experiments : Test for trace metal contamination (e.g., ICP-MS) and moisture sensitivity, which may explain divergent results in cross-coupling reactions .

Q. How can computational models predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology :

- Molecular docking (AutoDock Vina) : Use crystal structures of sulfonamide-binding enzymes (e.g., carbonic anhydrase) to simulate binding modes. Focus on hydrogen bonding between -SO₂N(Et)₂ and active-site residues .

- MD simulations (GROMACS) : Assess stability of the boron-enzyme complex over 100 ns trajectories, monitoring RMSD fluctuations .

Q. Safety and Regulatory Considerations

Q. What safety protocols are critical for handling N,N-Diethyl 4-boronobenzenesulfonamide?

- Methodology :

属性

IUPAC Name |

[4-(diethylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO4S/c1-3-12(4-2)17(15,16)10-7-5-9(6-8-10)11(13)14/h5-8,13-14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGSSHUKMMHXLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)N(CC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657205 | |

| Record name | [4-(Diethylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-76-2 | |

| Record name | B-[4-[(Diethylamino)sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Diethylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。